N-cyclobutylbenzamide is an organic compound characterized by a cyclobutyl group attached to a benzamide structure. This compound falls under the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. N-cyclobutylbenzamide has garnered attention in various fields of research due to its potential applications in medicinal chemistry and pharmacology.
N-cyclobutylbenzamide can be synthesized from commercially available starting materials. The classification of this compound as an amide indicates its functional group, which consists of a carbonyl group (C=O) directly bonded to a nitrogen atom (N). The cyclobutyl group contributes to the compound's unique properties, influencing its biological activity and solubility characteristics.
The synthesis of N-cyclobutylbenzamide can be achieved through various methods, including:
The technical details of these methods often involve controlling reaction temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N-cyclobutylbenzamide can be represented as follows:
The structure features a cyclobutyl group (a four-membered carbon ring) attached to a benzamide moiety. The carbonyl carbon is sp² hybridized, contributing to the planarity of the molecule, while the nitrogen atom is sp³ hybridized, allowing for some degree of flexibility.
N-cyclobutylbenzamide can undergo several chemical reactions typical for amides:
Technical details regarding these reactions include monitoring pH levels during hydrolysis and optimizing conditions for acylation to avoid side products.
In pharmacological contexts, compounds with similar structures often exhibit their effects through:
Further studies are necessary to elucidate its precise mechanism of action and biological implications.
N-cyclobutylbenzamide exhibits several physical and chemical properties that are crucial for its application in research:
These properties influence its handling in laboratory settings and potential applications in drug formulation.
N-cyclobutylbenzamide has potential scientific uses in various fields:
The cyclobutyl ring serves as a strategic conformational constraint in benzamide-based drug design due to its unique physicochemical properties. With a strain energy of 26.3 kcal/mol and puckered geometry (bond angle: 88°), cyclobutane induces significant torsional restrictions compared to larger cycloalkanes. This ring system forces substituents into defined spatial orientations, reducing the entropic penalty upon target binding [4]. In benzamide derivatives, N-cyclobutyl substitution replaces flexible ethyl or propyl linkers, locking the amide bond and adjacent pharmacophores into bioactive conformations. The cyclobutane’s longer C–C bonds (1.56 Å versus 1.54 Å in linear alkanes) and increased C–C π-character further enhance binding complementarity to hydrophobic enzyme pockets [4].
Table 1: Structural Properties of Cyclobutane Versus Other Cycloalkanes
Parameter | Cyclopropane | Cyclobutane | Cyclopentane |
---|---|---|---|
Strain Energy (kcal/mol) | 28.1 | 26.3 | 7.1 |
Bond Length (Å) | 1.53 | 1.56 | 1.54 |
Bond Angle (°) | 60 | 88 | 108 |
Key Application | High reactivity | Conformational restriction | Flexibility |
In hepatitis B virus (HBV) capsid assembly modulators, cyclobutyl-containing thioureidobenzamide derivatives (e.g., compound 17e) exhibit enhanced potency (EC₅₀ = 0.033 μM) by pre-organizing the scaffold to optimally engage dimer-dimer interfaces of core proteins. This contrasts with flexible acyclic analogs showing 10-fold reduced activity [3]. The cyclobutane’s puckered structure also reduces molecular planarity, improving solubility and bioavailability compared to aromatic bioisosteres [4].
N-Cyclobutylbenzamide derivatives demonstrate high-affinity binding and selectivity for histamine H3 receptors (H3R), critical targets for neurological disorders. The cyclobutyl group’s compact hydrophobicity optimizes interactions within a subpocket of H3R’s transmembrane domain. In phenyl(piperazin-1-yl)methanones, N-cyclobutyl analogs (11i, 11j) exhibit Ki values of 0.8–1.2 nM for human H3R, outperforming larger cyclohexyl analogs due to reduced steric clash [5].
Table 2: Structure-Activity Relationships of N-Cyclobutylbenzamide H3R Antagonists
Compound | R1 Group | Human H3R Ki (nM) | Selectivity vs. S2R |
---|---|---|---|
11g | Piperidine | 1.5 | >100-fold |
11h | Morpholine | 2.1 | >200-fold |
11i | N-Cyclobutyl | 0.8 | >500-fold |
11j | N-Cyclopropyl | 1.2 | >400-fold |
The cyclobutyl moiety’s optimal size balances receptor affinity and pharmacokinetics. Unlike bulkier N-cyclohexyl groups, cyclobutyl minimizes off-target interactions (e.g., ion channels, transporters), as evidenced by clean screening profiles across 50+ targets at 1 μM [5]. Molecular dynamics simulations confirm that N-cyclobutylbenzamides stabilize H3R’s inactive state via hydrophobic contacts with Phe330 and Tyr374, explaining their antagonist efficacy [5].
Incorporating cyclobutyl groups directly modulates benzamide lipophilicity, enhancing metabolic stability and membrane permeability. In H3R antagonists, replacing N-piperidine with N-cyclobutyl reduces calculated logD₇.₄ by 0.5–1.0 units, lowering volume of distribution (Vss) from 39.4 L/kg (11g) to 6.4 L/kg (11i). This shift decreases half-life from 20.0 to 2.1 hours, enabling shorter duration suitable for wake-promoting agents [5].
In HBV capsid modulators, cyclobutyl-containing thioureidobenzamide 17e achieves a clogP of 3.2 – within optimal range for oral absorption. Its balanced hydrophobicity contributes to >80% human liver microsome stability and Caco-2 permeability (Papp = 22 × 10⁻⁶ cm/s), mitigating efflux transporter issues observed in more polar analogs [3]. The cyclobutyl ring also shields proximal metabolically labile sites; oxidative metabolism shifts from benzylic positions to alternative pathways, reducing clearance by 40% compared to cyclopropyl analogs [5].
Table 3: Pharmacokinetic Impact of Cyclobutyl in Benzamide Derivatives
Parameter | Piperidine (11g) | N-Cyclobutyl (11i) | Impact |
---|---|---|---|
clogP | 3.8 | 3.1 | ↓ Lipophilicity |
Vss (L/kg) | 39.4 | 6.4 | ↓ Tissue distribution |
t₁/₂ (h) | 20.0 | 2.1 | ↓ Half-life |
Microsomal Stability (%) | 65% (human) | 85% (human) | ↑ Metabolic resistance |
Cationic amphiphilic drugs (CADs) frequently induce phospholipidosis via inhibition of lysosomal phospholipase A2 (LPLA2/PLA2G15). N-Cyclobutylbenzamides mitigate this risk by reducing both cationic charge density and amphiphilicity. Histamine H3 antagonists with N-cyclobutyl groups (11i, 11l) exhibit pKa values of 7.8–8.2 for the piperazine nitrogen – below the threshold (pKa > 8.5) associated with strong lysosomal sequestration. This contrasts with earlier leads featuring dialkylaminopropyl groups (pKa > 10.0) that accumulated in lysosomes and inhibited LPLA2 (IC₅₀ < 10 μM) [5] [2].
Cyclobutyl’s moderate hydrophobicity (π-surface area: 34 Ų) disrupts the amphiphilic balance required for LPLA2 inhibition. Whereas CADs like amiodarone bind anionic phospholipids via electrostatic and hydrophobic forces (IC₅₀ = 0.18 μM for fosinopril), N-cyclobutylbenzamides lack extended hydrophobic domains, reducing membrane perturbation. In cellular assays, cyclobutyl derivatives show >50% lower BMP (bis(monoacylglycerol)phosphate) accumulation than cyclopentyl or cyclohexyl analogs at equimolar concentrations [8] [2].
Table 4: Phospholipidosis Risk Modulation via Cyclobutyl Incorporation
Property | High-Risk CADs | N-Cyclobutylbenzamides | Effect on Phospholipidosis |
---|---|---|---|
pKa (Basic nitrogen) | >9.0 | 7.8–8.2 | ↓ Lysosomal trapping |
clogP | 4.0–6.0 | 2.5–3.5 | ↓ Membrane disruption |
LPLA2 Inhibition (IC₅₀) | <10 μM | >30 μM | ↓ Enzyme inhibition |
BMP Accumulation | >3-fold increase | <1.5-fold increase | ↓ Cellular toxicity |
Rational design prioritizes N-cyclobutyl over larger cycloalkyl groups to maintain target potency while avoiding phospholipidogenic motifs. This strategy enabled identification of clinical candidates devoid of lysosomal toxicity in 28-day rodent studies [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1